2,4,6-triphenylbenzaldehyde
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Overview
Description
2,4,6-Triphenylbenzaldehyde is an aromatic aldehyde characterized by the presence of three phenyl groups attached to a benzaldehyde core. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triphenylbenzaldehyde can be synthesized through several methods. One common approach involves the condensation of pyrrole and this compound using modified Adler conditions. This method, however, typically yields a low percentage of the desired product . Another method involves the use of trifluoroacetic acid (TFA) as a catalyst for the condensation of pyrrole and this compound, resulting in a yield of about 4% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally involves similar condensation reactions under controlled conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2,4,6-Triphenylbenzaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-triphenylbenzaldehyde involves its interaction with various molecular targets. In the context of porphyrin synthesis, it acts as a key building block, facilitating the formation of the porphyrin ring through condensation reactions . The specific pathways and molecular targets depend on the particular application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxybenzaldehyde: Known for its use in the preparation of RNA-specific fluorescent probes.
2,4,6-Trihydroxybenzaldehyde: Noted for its potent antidiabetic properties and strong antioxidant activity.
Uniqueness
2,4,6-Triphenylbenzaldehyde is unique due to its three phenyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in the synthesis of bulky porphyrin derivatives and other complex organic molecules .
Properties
IUPAC Name |
2,4,6-triphenylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O/c26-18-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCJKKFSTPHNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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